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Compound of Interest

Compound Name: 4-Morpholinopiperidine

Cat. No.: B1299061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data

interpretation required for the structural elucidation of 4-Morpholinopiperidine. The document

details the expected spectroscopic data, outlines detailed experimental protocols, and presents

visualizations to aid in understanding the molecular structure and analytical workflows.

Introduction to 4-Morpholinopiperidine
4-Morpholinopiperidine, with the chemical formula C₉H₁₈N₂O and a molecular weight of

170.25 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug

development.[1][2][3][4] Its structure incorporates both a morpholine and a piperidine ring,

functionalities that are prevalent in many biologically active molecules.[5][6] Accurate structural

elucidation is paramount for its application in synthesis, quality control, and as a scaffold in the

design of new therapeutic agents.[5][6]

Chemical Structure:

Caption: Chemical structure of 4-Morpholinopiperidine.

Spectroscopic Data Analysis
The structural confirmation of 4-Morpholinopiperidine relies on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,
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Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental

data for this specific molecule is not readily available in public databases, the following sections

present predicted data based on the known spectral characteristics of its constituent

morpholine and piperidine moieties. This predicted data serves as a guide for researchers in

interpreting their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 4-Morpholinopiperidine is expected to show distinct signals for

the protons on the piperidine and morpholine rings. The chemical shifts are influenced by the

electronegativity of the adjacent nitrogen and oxygen atoms.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Piperidine H-2, H-6

(axial)
2.5 - 2.7 dt J = 12.0, 3.0

Piperidine H-2, H-6

(equatorial)
2.9 - 3.1 dm J = 12.0

Piperidine H-3, H-5

(axial)
1.4 - 1.6 qd J = 12.0, 3.5

Piperidine H-3, H-5

(equatorial)
1.8 - 2.0 dm J = 12.0

Piperidine H-4 2.3 - 2.5 tt J = 11.5, 4.0

Morpholine H-2', H-6' 2.4 - 2.6 t J = 4.5

Morpholine H-3', H-5' 3.6 - 3.8 t J = 4.5

Piperidine N-H 1.5 - 2.5 br s -

Note: Predicted data is based on typical chemical shifts for N-substituted piperidines and

morpholines.[7][8]
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The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

Piperidine C-2, C-6 45 - 50

Piperidine C-3, C-5 28 - 33

Piperidine C-4 60 - 65

Morpholine C-2', C-6' 50 - 55

Morpholine C-3', C-5' 65 - 70

Note: Predicted data is based on typical chemical shifts for piperidine and morpholine

derivatives.[9][10]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

N-H Stretch (Piperidine) 3300 - 3500 Medium, Broad

C-H Stretch (Aliphatic) 2800 - 3000 Strong

C-N Stretch 1000 - 1250 Medium

C-O-C Stretch (Ether) 1070 - 1150 Strong

Note: Predicted data is based on characteristic IR absorption frequencies for secondary

amines, ethers, and aliphatic compounds.[11][12]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

m/z Predicted Fragment Interpretation

170 [M]⁺ Molecular Ion

141 [M - C₂H₅]⁺ Loss of an ethyl group

113 [M - C₃H₇N]⁺

Loss of a propyl amine

fragment from the piperidine

ring

86 [C₅H₁₂N]⁺ Piperidine ring fragment

86 [C₄H₈NO]⁺ Morpholine ring fragment

57 [C₃H₇N]⁺ Propyl amine fragment

Note: Predicted fragmentation patterns are based on typical fragmentation of piperidine and

morpholine derivatives.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments required for the

structure elucidation of 4-Morpholinopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural analysis of 4-
Morpholinopiperidine.

Materials:

4-Morpholinopiperidine sample

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

NMR tubes (5 mm)
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NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of 4-Morpholinopiperidine in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 128 or more).
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Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Morpholinopiperidine.

Materials:

4-Morpholinopiperidine sample (solid or liquid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the empty ATR crystal to account

for atmospheric and instrumental interferences.

Sample Application: Place a small amount of the 4-Morpholinopiperidine sample directly

onto the ATR crystal. If the sample is a solid, apply pressure using the built-in press to

ensure good contact.

Spectrum Acquisition:

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:
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The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Morpholinopiperidine.

Materials:

4-Morpholinopiperidine sample

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI

source)

Suitable solvent (e.g., methanol or acetonitrile for ESI)

Syringe and infusion pump (for ESI) or capillary column (for GC-MS)

Procedure (using ESI-MS):

Sample Preparation: Prepare a dilute solution of 4-Morpholinopiperidine (e.g., 1-10 µg/mL)

in a suitable solvent.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration compound.

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas

flow rate, and temperature) to optimal values for the analyte.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatograph.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1299061?utm_src=pdf-body
https://www.benchchem.com/product/b1299061?utm_src=pdf-body
https://www.benchchem.com/product/b1299061?utm_src=pdf-body
https://www.benchchem.com/product/b1299061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g.,

50-300).

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to

obtain fragmentation information.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ for ESI).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Caption: Logical flow of mass spectrometry analysis.

Conclusion
The structural elucidation of 4-Morpholinopiperidine is a critical step in its application for

research and development. This guide provides a framework for its characterization using

NMR, IR, and MS techniques. By combining the predicted spectroscopic data with the detailed

experimental protocols, researchers and scientists can confidently verify the structure and

purity of this important heterocyclic compound. The provided visualizations offer a clear

understanding of the analytical workflows involved in this process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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